molecular formula C26H36N2O9 B1223222 Quinidine gluconate CAS No. 6587-33-3

Quinidine gluconate

Cat. No.: B1223222
CAS No.: 6587-33-3
M. Wt: 520.6 g/mol
InChI Key: XHKUDCCTVQUHJQ-LCYSNFERSA-N
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Description

Quinidine gluconate is a pharmaceutical compound primarily used as an antiarrhythmic agent and antimalarial schizonticide. It is the D-isomer of quinine, derived from the bark of the Cinchona tree. This compound is known for its ability to restore normal sinus rhythm in patients with atrial fibrillation and flutter, and to treat life-threatening ventricular arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinidine gluconate is synthesized from quinidine, which is extracted from the bark of the Cinchona tree. The synthesis involves the reaction of quinidine with gluconic acid to form this compound. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the gluconate salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinidine from Cinchona bark, followed by its reaction with gluconic acid. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Quinidine gluconate undergoes various chemical reactions, including:

    Oxidation: Quinidine can be oxidized to form quinidinone.

    Reduction: Reduction of quinidine can yield dihydroquinidine.

    Substitution: Quinidine can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Quinidine gluconate has a wide range of applications in scientific research:

Mechanism of Action

Quinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the cellular action potential and the QT interval on the electrocardiogram. The compound’s antiarrhythmic properties are primarily due to its ability to depress phase 0 of the action potential, reducing sodium influx during depolarization and potassium efflux during repolarization. This results in decreased myocardial excitability and conduction velocity .

Comparison with Similar Compounds

    Quinine: A stereoisomer of quinidine, also derived from Cinchona bark, primarily used as an antimalarial agent.

    Procainamide: Another class Ia antiarrhythmic agent with similar electrophysiological effects but different pharmacokinetics and adverse effect profiles.

    Disopyramide: A class Ia antiarrhythmic with similar mechanisms but used less frequently due to its anticholinergic side effects.

Uniqueness of Quinidine Gluconate: this compound is unique due to its dual role as an antiarrhythmic and antimalarial agent. Its ability to block both sodium and potassium channels distinguishes it from other antiarrhythmics that may only target one type of ion channel. Additionally, its use in treating specific syndromes like Brugada and short QT syndrome highlights its versatility in clinical applications .

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUDCCTVQUHJQ-LCYSNFERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027497
Record name Quinidine gluconate
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Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6587-33-3, 7054-25-3
Record name D-Gluconic acid, compd. with (9S)-6′-methoxycinchonan-9-ol (1:?)
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Record name Quinate
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Record name Quinidine gluconate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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